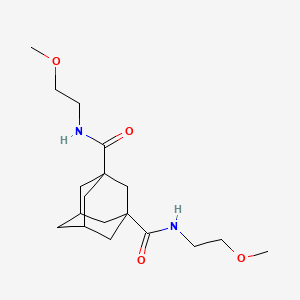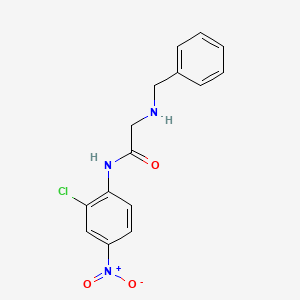
N~2~-benzyl-N~1~-(2-chloro-4-nitrophenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(2-chloro-4-nitrophenyl)glycinamide, commonly known as BNPG, is a synthetic compound that has been widely used in scientific research. It is a member of the glycineamide family and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BNPG involves the hydrolysis of the amide bond between the benzyl and glycine moieties by aminopeptidases. The resulting intermediate undergoes a cyclization reaction to form a stable iminolactam. This reaction releases the 2-chloro-4-nitroaniline, which can be detected spectrophotometrically.
Biochemical and Physiological Effects:
BNPG has been shown to have minimal toxicity and does not affect the viability of cells. It has been used to study the activity of various aminopeptidases in different tissues and organs. BNPG has also been used to investigate the effect of drugs and other compounds on aminopeptidase activity. Additionally, BNPG has been used to study the regulation of aminopeptidase expression and activity in various pathological conditions such as cancer, inflammation, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BNPG as a substrate for aminopeptidase activity assay is its high specificity. BNPG is only hydrolyzed by aminopeptidases and not by other proteases or enzymes. This specificity allows for accurate measurement of aminopeptidase activity in biological samples. Another advantage of BNPG is its stability. BNPG is stable at room temperature and does not require special storage conditions.
One limitation of using BNPG is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions of BNPG for use in assays. Additionally, BNPG can be affected by pH and temperature, which can affect its hydrolysis rate. Therefore, it is important to optimize the assay conditions for each specific application.
Orientations Futures
There are several future directions for research on BNPG. One area of research is the development of new substrates for aminopeptidase activity assay. These substrates could have improved sensitivity, specificity, and stability compared to BNPG. Another area of research is the investigation of the role of aminopeptidases in various physiological and pathological conditions. This could lead to the development of new drugs and therapies for diseases such as cancer, inflammation, and cardiovascular disease. Additionally, the use of BNPG and other aminopeptidase substrates could be expanded to other fields such as food science and environmental monitoring.
Méthodes De Synthèse
The synthesis of BNPG involves the reaction of N-benzylglycine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces BNPG as a yellow crystalline solid with a melting point of 172-174°C. The purity of the compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
BNPG has been widely used in scientific research as a substrate for the assay of aminopeptidase activity. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides and proteins. BNPG is hydrolyzed by aminopeptidases to produce 2-chloro-4-nitroaniline, which can be quantified spectrophotometrically. This assay is commonly used to measure aminopeptidase activity in various biological samples such as blood, urine, and tissue homogenates.
Propriétés
IUPAC Name |
2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-13-8-12(19(21)22)6-7-14(13)18-15(20)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIHTRIUVSXJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)
![methyl 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5152744.png)

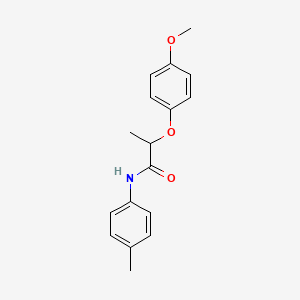
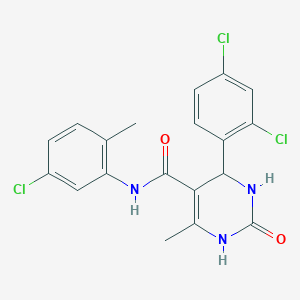
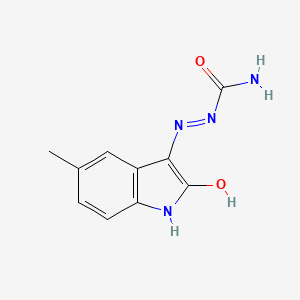
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)
